5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core and the attachment of the 4-ethenylbenzyl and 4-fluorophenyl groups. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core would likely result in a planar structure due to the sp2 hybridization of these atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The presence of the ethenyl group suggests that it could participate in reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase its electronegativity and polarity .Scientific Research Applications
- A fascinating application involves copper-catalyzed intramolecular N-arylation of 5-aminopyrazoles, which leads to the synthesis of highly substituted pyrazolo[3,4-b]indoles . In this process:
Copper-Catalyzed N-Arylation
Anticancer Kinase Inhibitors
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer research.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to potential anti-proliferative effects .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR-TK, the compound can potentially disrupt these pathways, leading to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in significant inhibitory activities against EGFR-TK . This leads to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . Additionally, the compound was found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-ethenylphenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-2-14-3-5-15(6-4-14)12-24-20(26)19-11-18(23-25(19)13-22-24)16-7-9-17(21)10-8-16/h2-11,13H,1,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERHYCSSTUMNAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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